1-{4-[(2,6-diphenyl-4-pyrimidinyl)oxy]phenyl}ethanone
Overview
Description
1-{4-[(2,6-diphenyl-4-pyrimidinyl)oxy]phenyl}ethanone is a useful research compound. Its molecular formula is C24H18N2O2 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.136827821 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Synthesis
A study on the chemistry of phosphorus ylides explores the reaction of dipyridyl ethanedione with phosphorus reagents, leading to the synthesis of compounds with potential anticancer properties against various cancer cells, highlighting the compound's utility in creating pharmacologically active agents (El‐Hussieny et al., 2015).
Catalysis
Research on Ruthenium(II) complexes containing optically active ligands discusses the synthesis and evaluation of these complexes in the catalytic asymmetric transfer hydrogenation of acetophenone, suggesting the compound's role in enhancing catalytic efficiency (Yang et al., 1997).
Antimicrobial and Antioxidant Properties
A novel series of pyrazole chalcones, incorporating the structural motifs similar to the queried compound, exhibited significant anti-inflammatory, antioxidant, and antimicrobial activities , indicating the potential for these compounds to serve as leads in drug discovery (Bandgar et al., 2009).
Antitumor Activities
Another study focused on the synthesis and characterisation of oxo- and phenylimido-rhenium(V) complexes , including ligands similar in structure to the queried compound, which were evaluated for their potential antitumor activities, suggesting a broad application in medicinal chemistry for cancer treatment (Couillens et al., 2002).
Properties
IUPAC Name |
1-[4-(2,6-diphenylpyrimidin-4-yl)oxyphenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c1-17(27)18-12-14-21(15-13-18)28-23-16-22(19-8-4-2-5-9-19)25-24(26-23)20-10-6-3-7-11-20/h2-16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCWZOUNTRJHGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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